(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623936-11-8 |
|---|---|
Molecular Formula |
C27H20FN3OS2 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20FN3OS2/c1-18-12-13-20(14-23(18)28)25-21(17-31(29-25)22-10-6-3-7-11-22)15-24-26(32)30(27(33)34-24)16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3/b24-15- |
InChI Key |
SFGYCLWTSBZHDZ-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Benzylamine with Carbon Disulfide and Chloroacetyl Chloride
A widely used method involves the reaction of benzylamine with carbon disulfide (CS₂) and chloroacetyl chloride under basic conditions:
Reaction Scheme :
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (Et₃N)
-
Temperature: 0–5°C (dropwise addition), then room temperature
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane 1:3) |
| Characterization | (DMSO-d6): δ 7.35–7.28 (m, 5H, Ar–H), 4.62 (s, 2H, CH₂), 3.82 (s, 2H, SCH₂CO) |
Synthesis of Intermediate B: 3-(3-Fluoro-4-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Vilsmeier-Haack Formylation of Pyrazole
Intermediate B is synthesized via formylation of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole using the Vilsmeier-Haack reagent:
Reaction Scheme :
Conditions :
-
Reagents: Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)
-
Temperature: 0°C → 80°C (reflux)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8–12 hours |
| Purification | Recrystallization (ethanol/water) |
| Characterization | IR (KBr): 1695 cm⁻¹ (C=O stretch), (CDCl₃): δ 10.12 (s, 1H, CHO), 8.45 (s, 1H, pyrazole-H) |
Knoevenagel Condensation to Form the Exocyclic Double Bond
Coupling of Intermediate A and B
The final step involves a stereoselective Knoevenagel reaction to generate the (Z)-configured exocyclic double bond:
Reaction Scheme :
Optimized Conditions :
-
Base: Piperidine (10 mol%)
-
Solvent: Anhydrous ethanol or THF
-
Temperature: Reflux (78°C for ethanol)
-
Reaction Time: 12–16 hours
Stereoselectivity Control :
-
The Z-configuration is favored due to steric hindrance between the benzyl group (Intermediate A) and the pyrazole’s phenyl substituent (Intermediate B).
-
Polar aprotic solvents (e.g., THF) improve selectivity compared to DMF or DMSO.
Key Data :
| Parameter | Value |
|---|---|
| Purification | Preparative TLC (SiO₂, CH₂Cl₂/MeOH 9:1) |
| Characterization | HRMS (ESI): m/z 485.6 [M+H]⁺; (DMSO-d6): δ 191.2 (C=O), 163.5 (C=S), 152.1 (C=F) |
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12–16 hours | 45–60 minutes |
| Yield | 55–65% | 70–75% |
| Solvent | Ethanol | Ethanol |
Source: Adapted from analogous thiazolidinone syntheses in patent literature
Solid-Phase Synthesis
Immobilizing Intermediate A on Wang resin enables iterative purification:
-
Resin : Wang resin (loading: 0.8 mmol/g)
-
Coupling Agent : HATU/DIEA in DMF
-
Cleavage : TFA/CH₂Cl₂ (95:5)
Critical Challenges and Solutions
Byproduct Formation During Knoevenagel Reaction
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thioethers or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Studies indicate that (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one may exhibit significant anti-inflammatory properties. Preliminary data suggest that it can inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and cardiovascular diseases .
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. Its ability to interact with cancer-related biological targets suggests that it may inhibit tumor growth and proliferation. Studies are ongoing to fully elucidate its mechanisms of action against various cancer cell lines .
Case Studies
Several studies have documented the biological effects of this compound:
Mechanism of Action
The mechanism of action of (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations
The following analogs share the thiazolidin-4-one scaffold but differ in substituents, influencing their properties:
Physicochemical and Electronic Properties
- Electron-Withdrawing vs. Donating Groups: The parent compound’s 3-fluoro-4-methylphenyl group balances moderate electronegativity (fluorine) with steric bulk (methyl). The 4-fluorobenzyl analog introduces additional fluorine at R1, which may improve metabolic stability and membrane permeability compared to the parent’s benzyl group.
- The parent compound’s methyl group at R2 offers a balance between solubility and lipophilicity.
- Stereochemical Considerations: All compounds retain the Z-configuration at the 5-methylene bridge, critical for maintaining planarity and conjugation with the thiazolidinone core.
Biological Activity
The compound (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
Structural Characteristics
The structure of the compound includes:
- A thiazolidinone core, which is crucial for its biological activity.
- A benzyl group and a pyrazole moiety that may enhance its pharmacological properties.
Biological Activities
Recent studies have highlighted various biological activities associated with thiazolidinone derivatives, including:
1. Antimicrobial Activity
Thiazolidinones have shown promising antimicrobial properties. For instance:
- Compounds with similar structures have demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
- The presence of specific substituents (e.g., halogens) on the benzylidene fragment has been linked to enhanced antibacterial effects.
2. Anticancer Properties
Thiazolidinones are being explored for their anticancer potential:
- Some derivatives have exhibited cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Research indicates that modifications in the thiazolidinone structure can lead to increased potency against specific cancer types .
3. Anti-inflammatory Effects
The anti-inflammatory activity of thiazolidinones is well-documented:
- Certain derivatives have been identified as selective COX-II inhibitors, which are beneficial in treating inflammatory diseases .
- The compound's structure may influence its ability to modulate inflammatory pathways effectively.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural components:
- Substituents at various positions on the thiazolidinone ring can enhance or diminish activity against different biological targets.
- For example, the introduction of electron-withdrawing groups has been associated with increased antimicrobial efficacy .
Case Studies
Several studies have investigated the biological activities of thiazolidinone derivatives:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazolidinones against S. aureus and E. coli, revealing that compounds with a 2-thioxo group exhibited lower MIC values compared to their counterparts without this modification, indicating enhanced antimicrobial activity .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that specific thiazolidinone derivatives could inhibit cell proliferation significantly. One compound showed an IC50 value of 0.5 µM against a leukemia cell line, suggesting strong anticancer potential .
Q & A
Q. What are the standard synthetic routes for (5Z)-3-benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The synthesis typically involves a condensation reaction between a substituted benzaldehyde derivative and thiosemicarbazide under acidic conditions. Key steps include:
- Step 1: Preparation of the aldehyde precursor, such as 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, via Vilsmeier-Haack or Suzuki coupling reactions.
- Step 2: Condensation with thiosemicarbazide in ethanol or methanol under reflux (60–80°C, 6–8 hours) to form a Schiff base intermediate.
- Step 3: Cyclization of the intermediate under acidic conditions (e.g., HCl or acetic acid) to yield the thiazolidinone core.
- Purification: Recrystallization using ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).
Validation: Confirm purity via TLC and structural integrity via -NMR and HRMS .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR (in DMSO-d6 or CDCl3) to confirm regiochemistry and stereochemistry (Z-configuration of the exocyclic double bond).
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
- X-Ray Crystallography: Single-crystal X-ray diffraction (using SHELXL or OLEX2) for absolute configuration determination. For example, SHELXL refinement parameters (R-factor < 0.05) ensure accurate bond-length and angle measurements .
- IR Spectroscopy: To identify carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1250 cm) functional groups .
Q. What in vitro assays are used for initial biological screening of this compound?
Methodological Answer:
- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following CLSI guidelines.
- Antifungal Activity: Broth microdilution against C. albicans.
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity.
Key Controls: Include reference drugs (e.g., ciprofloxacin for bacteria) and solvent-only blanks. Purity must exceed 95% (HPLC-validated) to avoid false positives .
Advanced Research Questions
Q. How can conflicting crystallographic data between SHELXL and other refinement tools (e.g., WinGX) be resolved?
Methodological Answer: Discrepancies often arise from overparameterization or data quality issues . Mitigation strategies include:
- Cross-Validation: Refine the same dataset using multiple programs (SHELXL, OLEX2, WinGX) and compare R-factors.
- Hamilton Test: Statistically evaluate whether additional parameters (e.g., anisotropic displacement) improve model fit.
- Twinned Data: Use the Hooft parameter in SHELXL to detect twinning and apply TWIN/BASF commands for correction.
- Data Quality: Ensure high-resolution (<1.0 Å) data collection and check for absorption/decay effects .
Q. What strategies optimize reaction yield during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) can identify optimal reflux time and acid concentration.
- Flow Chemistry: Continuous-flow reactors (e.g., microreactors) improve heat/mass transfer and reduce side reactions.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2, BF3·OEt2) to accelerate cyclization.
Case Study: A 22% yield improvement was achieved by switching from batch to flow conditions (residence time: 15 min, 70°C) .
Q. How can molecular docking studies elucidate the antibacterial mechanism of this compound?
Methodological Answer:
- Target Selection: Prioritize bacterial targets (e.g., DNA gyrase, penicillin-binding proteins) based on homology with known inhibitors.
- Docking Software: Use AutoDock Vina or Schrödinger Glide with the following parameters:
- Grid Box: Centered on active site (e.g., S. aureus FabI enoyl-ACP reductase, PDB: 3GR6).
- Scoring Function: MM-GBSA for binding affinity estimation.
- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
Contradiction Analysis: If in vitro activity contradicts docking scores, check for metabolite interference or membrane permeability (via LogP calculations) .
Q. How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and incubation time (18–24 hours).
- Compound Stability: Perform stability studies (HPLC at t=0, 24, 48 hours) to rule out degradation.
- Resistance Profiling: Screen for efflux pump overexpression (e.g., mexAB-oprM in P. aeruginosa) via RT-PCR.
- Synergy Testing: Check for potentiation with adjuvants (e.g., phenylalanine-arginine β-naphthylamide to inhibit efflux pumps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
